molecular formula C15H12ClNO2S B12909998 3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole CAS No. 88207-53-8

3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole

Cat. No.: B12909998
CAS No.: 88207-53-8
M. Wt: 305.8 g/mol
InChI Key: QIULZNQRTYZHHA-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features a chloro group, a methyl group, and a phenylsulfonyl group attached to the indole core, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Phenylsulfonylation: The phenylsulfonyl group can be introduced using phenylsulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted indoles with various functional groups.

Scientific Research Applications

3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with various enzymes and receptors, modulating their activity. The chloro and methyl groups can influence the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-methyl-1H-indole: Lacks the phenylsulfonyl group, making it less versatile in certain applications.

    2-methyl-1-(phenylsulfonyl)-1H-indole: Lacks the chloro group, affecting its reactivity and biological activity.

    3-chloro-1-(phenylsulfonyl)-1H-indole: Lacks the methyl group, influencing its chemical properties and applications.

Uniqueness

3-chloro-2-methyl-1-(phenylsulfonyl)-1H-indole is unique due to the presence of all three functional groups (chloro, methyl, and phenylsulfonyl) on the indole core. This combination of groups provides a unique set of chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

88207-53-8

Molecular Formula

C15H12ClNO2S

Molecular Weight

305.8 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-chloro-2-methylindole

InChI

InChI=1S/C15H12ClNO2S/c1-11-15(16)13-9-5-6-10-14(13)17(11)20(18,19)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

QIULZNQRTYZHHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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